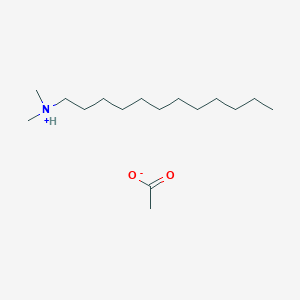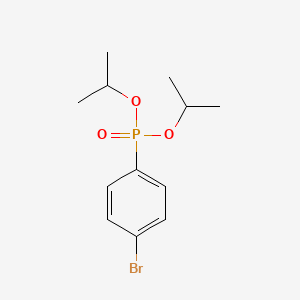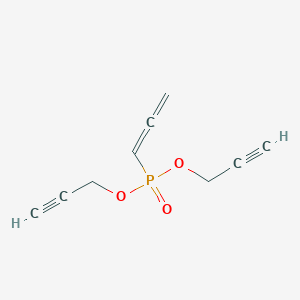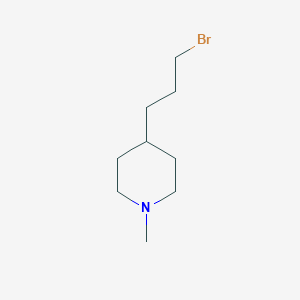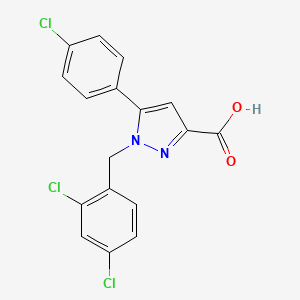
1-(2,4-Dichlorobenzyl)-5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid
カタログ番号:
B3188084
CAS番号:
192701-96-5
分子量:
381.6 g/mol
InChIキー:
OQQIVTTVYFVGQR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-Dichlorobenzyl)-5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylic Acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The dichlorobenzyl and chlorophenyl groups attached to the pyrazole ring suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms. It also has a 2,4-dichlorobenzyl group and a 4-chlorophenyl group attached to it .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The presence of the chloro groups might make it a good candidate for further functionalization via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group in this case) would influence its properties .作用機序
将来の方向性
特性
| 192701-96-5 | |
分子式 |
C17H11Cl3N2O2 |
分子量 |
381.6 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11Cl3N2O2/c18-12-4-1-10(2-5-12)16-8-15(17(23)24)21-22(16)9-11-3-6-13(19)7-14(11)20/h1-8H,9H2,(H,23,24) |
InChIキー |
OQQIVTTVYFVGQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Aminomethyl)benzaldehyde
Cat. No.: B3188001
CAS No.: 186685-87-0
4-Hexadecanone
Cat. No.: B3188021
CAS No.: 18787-65-0
Phosphonic acid, phenyl-, bis(oxiranylmethyl) ester
Cat. No.: B3188028
CAS No.: 18795-26-1
(5-((Dimethylamino)methyl)pyridin-3-yl)boronic acid
Cat. No.: B3188036
CAS No.: 1884185-88-9




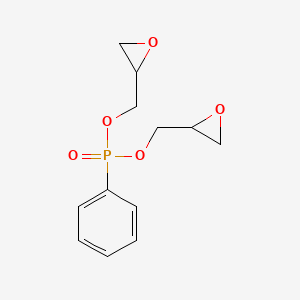

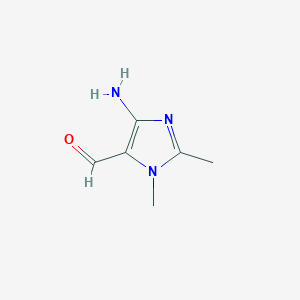


![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)
